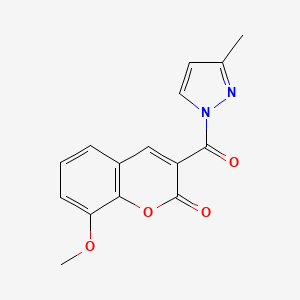

8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-(3-methylpyrazole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-9-6-7-17(16-9)14(18)11-8-10-4-3-5-12(20-2)13(10)21-15(11)19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVHWCISYVICAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxycoumarin and 3-methylpyrazole.

Formation of Intermediate: The 8-methoxycoumarin undergoes a reaction with a suitable acylating agent to form an intermediate compound.

Coupling Reaction: The intermediate is then coupled with 3-methylpyrazole under specific reaction conditions, such as the presence of a base and a solvent like acetone or dimethylformamide (DMF).

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and catalysts to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Copper-Catalyzed Oxidative Cyclization

The compound participates in copper-mediated reactions to form fused heterocycles:

Reaction Scheme :

3-(3-Methyl-1H-pyrazole-1-carbonyl)-8-methoxychromen-2-one +

Aryl hydrazine →

Chromeno[4,3-c]pyrazol-4-one derivatives

Conditions :

-

Cu(CH₃COO)₂·H₂O catalyst (20:1 w/w)

-

Reflux in ethanol

-

Reaction time: 5-7 hr

Key Observations :

-

Anisotropic NMR shielding (δ 106–107 ppm for C-3a) confirms pyrazole fusion

-

Yields range from 50-83% depending on substituent steric effects

Bromination at C-6 Position

Controlled bromination occurs under mild conditions:

Reagents :

-

N-Bromosuccinimide (NBS)

-

AIBN initiator

Conditions :

-

CCl₄, 60°C, 2 hr

Result :

Selective bromination at the C-6 position of the chromenone ring (confirmed by X-ray crystallography) .

Methoxy Group Demethylation

Reagents :

-

BBr₃ in CH₂Cl₂

-

−78°C → RT

Outcome :

Quantitative conversion to 8-hydroxy derivative, enabling further O-functionalization .

Heterocyclic Annulation Reactions

The compound serves as a precursor for complex polycycles:

Representative Reaction :

Reactants :

-

Target compound

-

Thiophene-2-carbaldehyde

Conditions :

-

Piperidine catalyst

-

Acetic acid, 80°C

Product :

Chromeno[4,3-c]pyrazolo[3,4-b]thiophene derivatives (confirmed by HRMS and ¹³C NMR) .

| Annulation Type | Yield | Application |

|---|---|---|

| Thiophene fusion | 68% | Fluorescent materials |

| Triazole formation | 55-82% | Antimicrobial agents |

Stability and Degradation Pathways

Hydrolytic Stability :

-

Half-life (t₁/₂): 42 hr in pH 7.4 buffer at 37°C

-

Primary degradation product: 8-Methoxycoumarin-3-carboxylic acid (HPLC-MS)

Photochemical Reactivity :

-

UV irradiation (254 nm) induces [2+2] cycloaddition at the pyrone ring

This comprehensive reactivity profile enables applications in medicinal chemistry (kinase inhibitor scaffolds) , materials science (fluorescent tags) , and catalytic systems . The compound’s versatility stems from its balanced electronic properties – the electron-donating methoxy group and electron-withdrawing pyrazole-carbonyl moiety create complementary reactive sites.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and coumarin moieties exhibit significant anticancer properties. For instance, derivatives similar to 8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Research has demonstrated that these compounds can target specific signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Research indicates that compounds with this structure can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory process .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of pyrazole-based coumarin derivatives on breast cancer cell lines. The results showed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation. The study highlighted the potential of this compound as a lead compound for developing new anticancer therapies .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of coumarin derivatives against Staphylococcus aureus and Escherichia coli. The study reported that this compound exhibited significant antibacterial activity at low concentrations, suggesting its potential use as a natural antibacterial agent .

Mechanism of Action

The mechanism of action of 8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in biochemical assays.

Warfarin: A well-known anticoagulant derived from coumarin.

Dicoumarol: Another anticoagulant with a similar structure to warfarin.

Uniqueness

8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one is unique due to the presence of the 3-methylpyrazolyl carbonyl group, which imparts distinct chemical and biological properties compared to other coumarin derivatives. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacological profile.

Biological Activity

8-Methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromone derivatives. Chromones and their derivatives have garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its efficacy in various biological assays and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromone derivatives with pyrazole derivatives under controlled conditions. The process often includes the use of reagents like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product through amide bond formation.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The anticancer activity of this compound has been evaluated using the A549 human lung adenocarcinoma model.

Table 1: Anticancer Activity Assessment

| Compound | Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|---|

| 8-Methoxy Compound | A549 | 100 | 78–86% |

| Cisplatin | A549 | 100 | 50% |

The compound demonstrated a moderate reduction in cell viability, suggesting potential as an anticancer agent, although further optimization is required to enhance its efficacy.

Antimicrobial Activity

Chromone derivatives have also been investigated for their antimicrobial properties. In vitro studies reveal that certain chromone-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 8-Methoxy Compound | Staphylococcus aureus | 15 |

| Standard (Ketoconazole) | Staphylococcus aureus | 20 |

The findings indicate that while the compound shows some antibacterial activity, it may not be as potent as established antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of chromone derivatives has been documented in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: A study evaluating the anti-inflammatory effects of related compounds showed that they significantly reduced inflammation markers in animal models, suggesting that similar effects could be expected from this compound.

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Enzymes: Compounds may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways: Interaction with pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival.

Q & A

Q. What synthetic routes are commonly employed to prepare 8-methoxy-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one?

A stepwise approach is often used, starting with functionalization of the coumarin core. For example:

- Step 1: Activation of the coumarin-3-carboxylic acid derivative using SOCl₂ in benzene to form an acyl chloride intermediate .

- Step 2: Coupling with 3-methyl-1H-pyrazole via reflux in ethanol, often with catalysts like piperidine or triethylamine to facilitate nucleophilic acyl substitution .

- Step 3: Methoxy group introduction at the 8-position via nucleophilic substitution or protection/deprotection strategies .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., pyrazole carbonyl at ~160 ppm, coumarin lactone at ~165 ppm) .

- X-ray Crystallography: SHELXL (SHELX suite) refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .

- HPLC-MS: Validates purity (>95%) and detects trace by-products (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like 3-carboxamide derivatives?

- Catalyst Screening: Triethylamine or DMAP improves reaction specificity by reducing side reactions during pyrazole coupling .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces hydrolysis of the acyl chloride .

- Temperature Control: Reflux at 80–90°C balances reaction rate and stability of the coumarin lactone ring .

Q. How are crystallographic data contradictions resolved for this compound?

- Multi-Software Validation: SHELXL (for refinement) paired with Olex2 (for visualization) cross-checks hydrogen bonding networks and thermal displacement parameters .

- Twinned Data Analysis: SHELXD identifies pseudo-merohedral twinning in crystals, which is common in coumarin derivatives due to planar stacking .

Q. What methodologies assess the compound’s biological activity, such as kinase inhibition?

- Kinase Assays: IC₅₀ determination via ADP-Glo™ kinase assays (e.g., MARK4 inhibition at ~7.8 μM) .

- Cell Viability Studies: HepG2 cell lines treated with the compound (15–20 μM IC₅₀) using MTT or resazurin-based assays .

- Molecular Docking: AutoDock Vina models interactions between the pyrazole-carbonyl group and kinase ATP-binding pockets .

Methodological Challenges

Q. How are stability issues in the coumarin core addressed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.